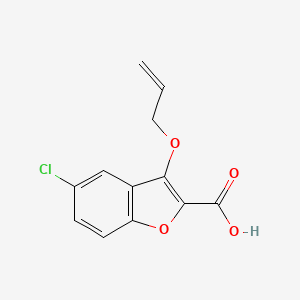
3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique est un composé organique appartenant à la classe des benzofurannes. Ce composé se caractérise par la présence d'un groupe allyloxy en position trois, d'un atome de chlore en position cinq et d'un groupe acide carboxylique en position deux du cycle benzofuranne. Les benzofurannes sont connus pour leurs diverses activités biologiques et sont souvent utilisés comme blocs de construction dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction du 5-chloro-2-hydroxybenzaldéhyde avec le bromure d'allyle en présence d'une base telle que le carbonate de potassium pour former le 3-(allyloxy)-5-chlorobenzaldéhyde. Cet intermédiaire est ensuite soumis à une réaction de cyclisation avec l'acide malonique en présence d'un catalyseur tel que la pipéridine pour obtenir le dérivé benzofuranne souhaité.
Méthodes de production industrielle
En milieu industriel, la production de l'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. L'utilisation de systèmes catalytiques avancés et de procédés automatisés peut améliorer l'efficacité et la capacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe allyloxy peut être oxydé pour former un époxyde ou un aldéhyde.
Réduction : Le groupe acide carboxylique peut être réduit en alcool ou en aldéhyde.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) ou le permanganate de potassium (KMnO4) peuvent être utilisés dans des conditions douces.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que l'ammoniac (NH3) ou la thiourée (NH2CSNH2) peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Formation d'acide 3-(époxy)-5-chlorobenzofuranne-2-carboxylique ou d'acide 3-(formyloxy)-5-chlorobenzofuranne-2-carboxylique.
Réduction : Formation de 3-(allyloxy)-5-chlorobenzofuranne-2-méthanol ou de 3-(allyloxy)-5-chlorobenzofuranne-2-aldéhyde.
Substitution : Formation d'acide 3-(allyloxy)-5-amino-benzofuranne-2-carboxylique ou d'acide 3-(allyloxy)-5-thiol-benzofuranne-2-carboxylique.
Applications De Recherche Scientifique
L'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et comme précurseur dans le développement de nouvelles méthodologies de synthèse.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré comme composé de tête dans les programmes de découverte de médicaments ciblant diverses maladies.
Industrie : Utilisé dans le développement d'agrochimiques et de sciences des matériaux pour la production de matériaux avancés aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, inhibition of cell proliferation, or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(allyloxy)-5-bromobenzofuranne-2-carboxylique : Structure similaire avec un atome de brome au lieu du chlore.
Acide 3-(allyloxy)-5-fluorobenzofuranne-2-carboxylique : Structure similaire avec un atome de fluor au lieu du chlore.
Acide 3-(allyloxy)-5-iodobenzofuranne-2-carboxylique : Structure similaire avec un atome d'iode au lieu du chlore.
Unicité
L'acide 3-(allyloxy)-5-chlorobenzofuranne-2-carboxylique est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité et son activité biologique. L'atome de chlore peut participer à diverses réactions de substitution, rendant le composé polyvalent pour les modifications chimiques. De plus, l'arrangement spécifique des groupes fonctionnels dans ce composé peut conduire à des activités biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C12H9ClO4 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
5-chloro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
Clé InChI |
ANDZIYLHIFZHRP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


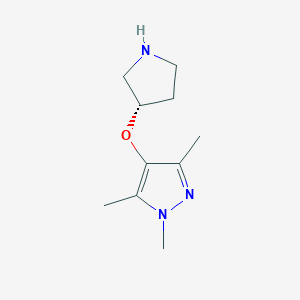
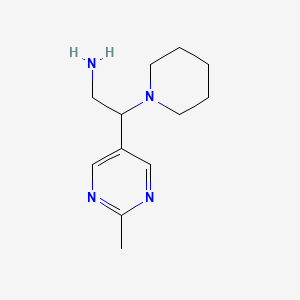
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
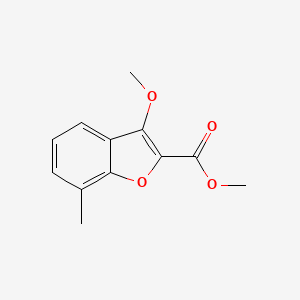
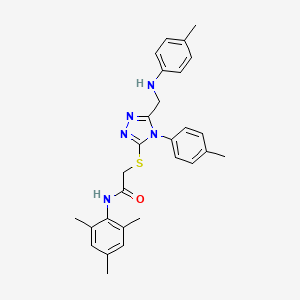
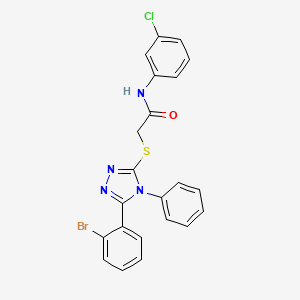
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
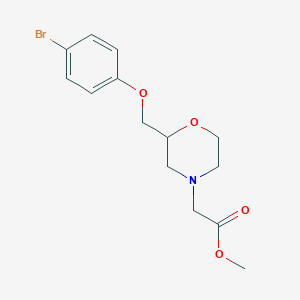
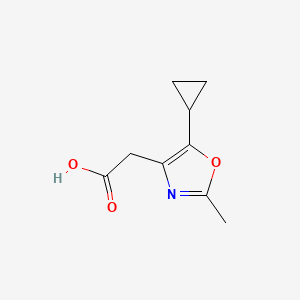

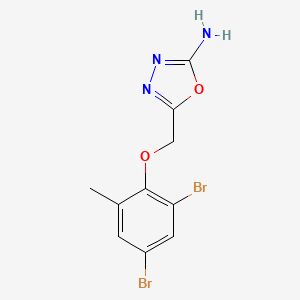
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

